![molecular formula C14H16N2O4 B12357071 Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, an ethyl ester, and a dimethoxyphenylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethoxyaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate exhibit significant antioxidant properties. For instance, studies have shown that compounds containing phenolic hydroxyl groups can effectively scavenge free radicals, thereby providing protective effects against oxidative stress. In one study, various synthesized compounds were evaluated for their ability to inhibit lipid peroxidation and scavenging of free radicals like DPPH and nitric oxide .
Antibacterial Properties
The antibacterial activity of this compound has been investigated against several Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent antibacterial effects due to their structural features that enhance membrane permeability or disrupt bacterial cell wall synthesis. For example, compounds with specific substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis .
Case Study 1: Antioxidant Evaluation
A systematic evaluation was conducted on a series of ethyl 2-cyano-3-substituted phenyl derivatives to assess their antioxidant capabilities. The study utilized multiple assays including DPPH radical scavenging and iron-induced lipid peroxidation inhibition. Results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to their methoxy counterparts .
Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
---|---|---|
Compound A | 85 | 78 |
Compound B | 70 | 65 |
Compound C | 90 | 82 |
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, various derivatives were screened against common pathogens. The presence of electron-donating groups on the aromatic ring was linked to increased antibacterial efficacy. The study reported that certain compounds demonstrated zones of inhibition comparable to standard antibiotics .
Compound | Zone of Inhibition (mm) | Target Bacteria |
---|---|---|
Compound X | 15 | Staphylococcus aureus |
Compound Y | 18 | Bacillus subtilis |
Compound Z | 10 | Escherichia coli |
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyphenylamino group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3,3-diphenylacrylate: This compound has a similar cyano group but different aromatic substituents.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: This compound contains a pyrazole ring instead of a dimethoxyphenyl group.
2-cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide: This compound has an amide group instead of an ester group
Biological Activity
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate, with the CAS number 712307-63-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- IUPAC Name : Ethyl (2E)-2-cyano-3-(3,5-dimethoxyanilino)-2-propenoate
- InChI Key : YQEAPZFVHMNJMG-MDZDMXLPSA-N
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce the viability of various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, compounds similar to this have been shown to significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels .
- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies:
- Broad-Spectrum Activity : Preliminary findings indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Synergistic Effects : Some studies suggest that when combined with other antimicrobial agents, the efficacy of this compound can be enhanced, indicating potential for use in combination therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
Methoxy groups at positions 3 and 5 on the phenyl ring | Enhance binding affinity to target proteins |
Cyano group | Contributes to increased lipophilicity and bioavailability |
Ethyl ester | Improves solubility and metabolic stability |
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ |
InChI Key |
YQEAPZFVHMNJMG-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=CC(=C1)OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N |
Origin of Product |
United States |
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